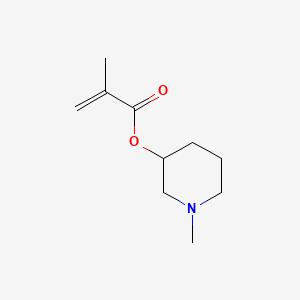
1-Methyl-3-piperidyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-piperidyl methacrylate is an organic compound with the molecular formula C10H17NO2. It is a methacrylate ester derived from methacrylic acid and 1-methyl-3-piperidinol. This compound is known for its applications in polymer chemistry and material science due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-piperidyl methacrylate can be synthesized through esterification reactions. One common method involves reacting methacrylic acid with 1-methyl-3-piperidinol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an inert solvent like toluene to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 1-Methyl-3-piperidyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other methacrylates.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products:
Polymerization: Polymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 1-methyl-3-piperidinol.
Oxidation: N-oxide derivatives of the piperidine ring.
科学的研究の応用
1-Methyl-3-piperidyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as pH sensitivity and temperature responsiveness.
Material Science: Incorporated into coatings and adhesives to enhance their performance.
Biomedical Research: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industrial Applications: Utilized in the production of specialty plastics and resins.
作用機序
The mechanism of action of 1-methyl-3-piperidyl methacrylate primarily involves its ability to undergo polymerization and form networks with other monomers. The piperidine ring can interact with various molecular targets, influencing the physical and chemical properties of the resulting polymers. These interactions can affect the polymer’s solubility, thermal stability, and mechanical strength .
類似化合物との比較
2,2,6,6-Tetramethyl-4-piperidyl methacrylate: Known for its use in stabilizing polymers against degradation.
Diethylaminoethyl methacrylate: Used in the synthesis of pH-sensitive polymers.
Uniqueness: 1-Methyl-3-piperidyl methacrylate stands out due to its unique combination of the piperidine ring and methacrylate ester, which imparts distinct properties to the polymers formed from it. This makes it particularly valuable in applications requiring specific chemical and physical characteristics .
特性
CAS番号 |
62037-83-6 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
(1-methylpiperidin-3-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)10(12)13-9-5-4-6-11(3)7-9/h9H,1,4-7H2,2-3H3 |
InChIキー |
BGUHYYCDVDXPEO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1CCCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















